molecular formula C8H8BrF B1333605 3-Fluoro-5-methylbenzyl bromide CAS No. 212268-39-8

3-Fluoro-5-methylbenzyl bromide

Cat. No.: B1333605
CAS No.: 212268-39-8
M. Wt: 203.05 g/mol
InChI Key: PVDKNKUVHSULSN-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzyl bromide: is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol 1-(bromomethyl)-3-fluoro-5-methylbenzene . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Fluoro-5-methylbenzyl bromide is a chemical compound used in proteomics research

Mode of Action

Given its use in proteomics research , it may interact with its targets through covalent bonding, given the presence of a bromine atom which is a good leaving group. This allows it to participate in various chemical reactions, including those involving carbon-carbon bond formation .

Biochemical Pathways

It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may play a role in the synthesis of complex organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be highly context-dependent, given its use as a reagent in various chemical reactions. In the context of Suzuki–Miyaura coupling, it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it is often used is known to be exceptionally mild and functional group tolerant . This suggests that the compound may exhibit high stability and efficacy under a wide range of reaction conditions.

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-methylbenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with various enzymes and proteins through nucleophilic substitution reactions at the benzylic position . This interaction often leads to the formation of covalent bonds with amino acid residues, thereby modifying the structure and function of the target proteins. The compound’s ability to form stable covalent bonds makes it a valuable tool in studying protein function and enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit or activate specific enzymes, leading to alterations in metabolic flux and changes in the levels of various metabolites. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules . The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, such as an amino acid residue in a protein. This reaction results in the formation of a stable covalent bond, altering the structure and function of the target biomolecule. This mechanism is particularly useful in studying enzyme activity, as it allows researchers to selectively modify specific amino acid residues and observe the resulting changes in enzyme function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors in its application. The compound is relatively stable under ambient conditions but can degrade over time, especially in the presence of moisture or light . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, making it a valuable tool for studying long-term cellular responses and adaptations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, the compound can selectively modify specific proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in the levels of metabolites. This property makes it a valuable tool for studying metabolic regulation and identifying potential targets for therapeutic intervention.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells, where it accumulates in specific compartments or organelles. This localization is crucial for its biochemical activity, as it allows the compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its function, as it ensures that the compound reaches its target biomolecules and exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-5-methylbenzyl bromide can be synthesized through the bromination of 3-fluoro-5-methyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: 3-Fluoro-5-methylphenol, 3-Fluoro-5-methylbenzonitrile.

    Oxidation: 3-Fluoro-5-methylbenzyl alcohol, 3-Fluoro-5-methylbenzoic acid.

    Reduction: 3-Fluoro-5-methyltoluene.

Scientific Research Applications

3-Fluoro-5-methylbenzyl bromide is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 3-Fluorobenzyl bromide
  • 4-Fluoro-3-methylbenzyl bromide
  • 3-Chloro-5-methylbenzyl bromide

Comparison:

Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDKNKUVHSULSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380941
Record name 3-Fluoro-5-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-39-8
Record name 3-Fluoro-5-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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